molecular formula C9H11ClFN B565960 (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride CAS No. 26568-26-3

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride

Cat. No.: B565960
CAS No.: 26568-26-3
M. Wt: 187.642
InChI Key: ZQPBZLHQLCAFOQ-OULXEKPRSA-N
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Description

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is a chiral amine compound that features a cyclopropane ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride typically involves the cyclopropanation of a suitable precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the use of a chiral catalyst to induce the desired stereochemistry during the cyclopropanation step. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropane ring or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to changes in their activity .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(4-Chlorophenyl)cyclopropanamine Hydrochloride
  • (1R,2S)-2-(4-Bromophenyl)cyclopropanamine Hydrochloride
  • (1R,2S)-2-(4-Methylphenyl)cyclopropanamine Hydrochloride

Uniqueness

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s metabolic stability and alter its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry .

Biological Activity

(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a para-fluorophenyl group. Its molecular formula is C9H11ClFNC_9H_{11}ClFN, with a molecular weight of approximately 187.65 g/mol. The hydrochloride salt form enhances its solubility and stability in aqueous solutions, making it suitable for various biological studies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator , influencing various biochemical pathways. Notably, compounds with similar structures have shown significant antidepressant effects, suggesting potential applications in treating mood disorders.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities:

  • Antidepressant Effects : Compounds similar in structure often show efficacy in modulating neurotransmitter systems, particularly serotonin pathways.
  • Neurotransmitter Interaction : The presence of the fluorine atom may enhance binding affinity to specific receptors, influencing neurotransmitter release and reuptake mechanisms.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes suggests potential roles in metabolic pathways relevant to various diseases.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique properties of this compound against other cyclopropanamine derivatives:

Compound NameStructure FeaturesBiological Activity
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamineSimilar cyclopropanamine structurePotential antidepressant
(1R,2S)-3-(4-Fluorophenyl)cyclobutanamineCyclobutane instead of cyclopropaneAntitumor activity
(1S,2R)-2-(4-Methoxyphenyl)cyclopropanamineMethoxy substitution on phenyl groupNeuroprotective effects

This table illustrates how the unique combination of a fluorinated phenyl group and specific stereochemistry contributes to distinct biological profiles compared to structurally similar compounds .

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of this compound:

  • Study on Antidepressant Activity : A study demonstrated that compounds with similar structures could significantly reduce depressive-like behaviors in animal models. The mechanism involved modulation of serotonin receptors, indicating a promising avenue for further research in antidepressant drug development .
  • Enzyme Interaction Studies : Research focused on the inhibitory effects of the compound on key metabolic enzymes. Results indicated that this compound could effectively inhibit enzyme activity associated with neurotransmitter metabolism, suggesting its potential as a therapeutic agent in neuropharmacology .

Properties

IUPAC Name

(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPBZLHQLCAFOQ-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26568-26-3
Record name rac-(1R,2S)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride
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